Lamotrigine-13C3
Overview
Description
Lamotrigine-13C3 is the 13C-labeled form of Lamotrigine . Lamotrigine is a phenyltriazine antiepileptic used to treat some types of epilepsy and bipolar I disorder . It is used in the treatment of both epilepsy and as a mood stabilizer in bipolar disorder . It is approved for use in more than 30 countries .
Molecular Structure Analysis
The molecular formula of Lamotrigine-13C3 is 13C3 C6 H7 Cl2 N5 . The molecular weight is 259.07 .Chemical Reactions Analysis
Lamotrigine selectively blocks voltage-gated Na+ channels, stabilizing presynaptic neuronal membranes and inhibiting glutamate release .Scientific Research Applications
Application in Nanosized Drug Delivery
Field
Pharmaceutical Technology and Regulatory Affairs
Summary of the Application
Lamotrigine-13C3 is used in the development of nanosized lamotrigine containing nasal powder for drug delivery via the nasal cavity . This method aims to achieve local, systemic, and directly central nerve systemic (CNS) effects .
Methods of Application
The lamotrigine containing nasal powder and its physical mixture were prepared by dry milling . The particle size, surface, and structure of lamotrigine changed due to the dry milling technique, leading to higher in vitro dissolution and permeability rate .
Results or Outcomes
The in vivo tests showed that the axonal transport of the drug was assumable by both intranasal formulations because the drug was present in the brain within a short time . The lamotrigine from the nanosized lamotrigine containing nasal powder liberated even faster .
Application in Environmental Science
Field
Environmental Science
Summary of the Application
In the context of environmental science, lamotrigine-13C3 is employed in trace analysis to monitor the environmental persistence and potential bioaccumulation of related compounds .
Methods of Application
Lamotrigine-13C3 serves as an internal standard to accurately quantify the parent compound in various samples .
Results or Outcomes
This application provides insights into the metabolic pathways of lamotrigine and related compounds .
Application in Neurological Disorders
Field
Neurology
Methods of Application
Lamotrigine-13C3 is administered orally. It is used as a mood stabilizer in bipolar disorder and as an antiepileptic drug .
Results or Outcomes
Lamotrigine has relatively few side-effects and does not require laboratory monitoring . It is approved for use in more than 30 countries .
Application in Analytical Research
Field
Analytical Chemistry
Summary of the Application
Lamotrigine-13C3 is used extensively in analytical research for the purpose of understanding the compound’s environmental fate, metabolism, and distribution in various systems .
Methods of Application
Lamotrigine-13C3, with its incorporation of stable carbon isotopes, serves as a labeled analogue of lamotrigine .
Future Directions
Lamotrigine’s potential to modulate multiple neurotransmitters and ion channels in the CNS makes it a promising drug for treating various neurological disorders . As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .
properties
IUPAC Name |
6-(2,3-dichlorophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i7+1,8+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRQGJRPPTADH-ULEDQSHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662050 | |
Record name | 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lamotrigine-13C3 | |
CAS RN |
1188265-38-4 | |
Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-3,5,6-13C3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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